molecular formula C7H10Cl2N6O2 B2638671 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride CAS No. 2416230-59-4

2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride

Cat. No.: B2638671
CAS No.: 2416230-59-4
M. Wt: 281.1
InChI Key: AXMSXGCUWLXIOY-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a nitro group (-NO₂) at position 6 and an ethanamine (-CH₂CH₂NH₂) group at position 2, forming a dihydrochloride salt. The dihydrochloride formulation enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly in drug discovery targeting enzyme inhibition or microbial activity. Its molecular formula is C₇H₈Cl₂N₆O₂, with a molar mass of 291.09 g/mol (calculated).

Properties

IUPAC Name

2-(6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2.2ClH/c8-2-1-6-10-7-9-3-5(13(14)15)4-12(7)11-6;;/h3-4H,1-2,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEAMGYVLOWSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)CCN)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is influenced by its nitro and ethylamine groups:

Functional Group Reactivity Example Reactions Conditions
6-Nitro Group Electron-withdrawing, enhances π-deficiency of the heterocycle .Reduction to amine (e.g., catalytic hydrogenation) .H₂/Pd-C, ethanol, 25–60°C .
Ethylamine Nucleophilic; participates in alkylation, acylation, or Schiff base formation .Reaction with acetyl chloride to form acetamide derivatives.Pyridine, reflux .
Triazole Ring Susceptible to electrophilic substitution at electron-rich positions .Halogenation (e.g., bromination at 5-position) .Br₂ in acetic acid, 0–5°C .

Substitution and Coupling Reactions

The ethylamine sidechain and triazole ring enable diverse transformations:

  • Nucleophilic Substitution :

    • Reaction with chloroacetonitrile or 2-chloroethanol forms thioether or ether derivatives (e.g., 8–10 in Scheme 2 of ).

    • Conditions: K₂CO₃ in DMF (25°C) .

  • Cross-Coupling :

    • Palladium-catalyzed C–N bond formation for aryl group introduction (e.g., Suzuki-Miyaura coupling) .

    • Catalysts: Pd(OAc)₂ with ligands (e.g., XPhos) .

Stability and Degradation

  • Acid/Base Stability : The dihydrochloride salt dissociates in aqueous NaOH, forming the free base .

  • Thermal Decomposition : Nitro groups may decompose exothermically above 200°C, releasing NOₓ gases .

Key Research Findings

  • Synthetic Optimization : Ultrasound irradiation reduces reaction times (e.g., 20 min vs. 6 h) for triazolo-pyrimidine derivatives .

  • Regioselectivity : Substituents at the 2-position (ethylamine) direct electrophilic attacks to the 5- or 7-positions of the pyrimidine ring .

  • Biological Relevance : Analogues inhibit viral polymerases (e.g., influenza PA-PB1 complex) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H7N5O2·2HCl
  • Molecular Weight : Approximately 211.11 g/mol
  • CAS Number : 31040-15-0

The compound's structure features a triazole ring fused with a pyrimidine, which is known for its bioisosteric properties, allowing it to mimic purines in biological systems .

Drug Design and Development

The versatility of the triazolo-pyrimidine scaffold has been exploited in various therapeutic areas:

  • Adenosine Receptor Modulation : Compounds similar to 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine have been investigated for their potential as adenosine receptor antagonists. These receptors play crucial roles in numerous physiological processes, making them targets for treating conditions such as asthma and cardiovascular diseases .
  • Anticancer Properties : Research indicates that triazolo-pyrimidines can exhibit metal-chelating properties, which are beneficial in developing anticancer agents. The ability to chelate metal ions can enhance the efficacy of drugs by improving their bioavailability and targeting mechanisms .

Antimicrobial Activity

Studies have shown that derivatives of triazolo-pyrimidines possess significant antimicrobial properties. The nitro group present in the structure enhances the compound's ability to disrupt microbial cell functions . This has implications for developing new antibiotics to combat resistant strains.

Neuropharmacology

The modulation of adenosine receptors by compounds like 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine extends into neuropharmacology. Research has indicated that these compounds can affect neurotransmitter systems involved in neurodegenerative diseases .

Case Study 1: Adenosine Receptor Antagonists

A study focused on synthesizing various adenosine receptor antagonists highlighted the effectiveness of triazolo-pyrimidines in selectively targeting A2A receptors. The findings demonstrated that modifications to the nitrogen atoms within the ring system could significantly enhance selectivity and potency .

Case Study 2: Antimicrobial Screening

In a screening assay against multiple bacterial strains, derivatives of triazolo-pyrimidines showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for these compounds in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and modulates calcium channels . These interactions result in its diverse biological activities.

Comparison with Similar Compounds

Structural Features

Key structural analogs of this compound differ in substituent patterns on the triazolo-pyrimidine scaffold. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound -NO₂ (6), -CH₂CH₂NH₂·2HCl (2) C₇H₈Cl₂N₆O₂ High polarity due to nitro and dihydrochloride; enhanced water solubility.
[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride -CH₃ (5,7), -CH₂CH₂NH₂·HCl (2) C₉H₁₄ClN₅ Methyl groups increase lipophilicity; reduced solubility vs. nitro analog.
6-(4-Fluorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine -4-F-C₆H₄ (6), -SMe (2), -NH₂ (7) C₁₃H₁₁FN₆S Fluorophenyl enhances steric bulk; methylsulfanyl contributes to stability.
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanol -CH₂OH (2) C₆H₆N₄O Polar hydroxyl group improves solubility but reduces metabolic stability.

Key Observations :

  • Electron-withdrawing vs.
  • Solubility : Dihydrochloride salts (target compound and ) exhibit superior solubility in polar solvents compared to neutral analogs (e.g., ).

Physicochemical Properties

Property Target Compound [2-(5,7-Dimethyl analog)] 6-(4-Fluorophenyl analog )
Molecular Weight 291.09 g/mol 243.70 g/mol 318.37 g/mol
Polarity High (nitro + dihydrochloride) Moderate (methyl + hydrochloride) Low (fluorophenyl + methylsulfanyl)
LogP (Predicted) ~0.5 ~1.8 ~3.2
Solubility in Water >50 mg/mL ~20 mg/mL <5 mg/mL

Analysis :

  • The target compound’s nitro group and dihydrochloride salt contribute to its lower LogP (more hydrophilic) compared to methylated or aryl-substituted analogs .
  • The fluorophenyl group in increases hydrophobicity, favoring membrane permeability but limiting aqueous solubility.

Biological Activity

The compound 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine
  • Molecular Formula : C7_{7}H8_{8}N6_{6}O2_{2}·2HCl
  • Molecular Weight : 210.08 g/mol

Biological Activity Overview

The biological activities of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride have been studied in various contexts:

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For example:

  • Activity Against ESKAPE Pathogens : The compound has shown inhibitory effects against various ESKAPE pathogens, which are known for their antibiotic resistance. Studies suggest that modifications in the triazolo ring enhance its efficacy against these bacteria .

Antiviral Properties

The compound has been explored for its antiviral potential:

  • Inhibition of Viral Hemagglutinin : Polyphenol-modified derivatives of triazolo-pyrimidines demonstrated high antiviral activity by preventing viral hemagglutinin from binding to cellular receptors . This suggests that similar modifications could enhance the activity of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine.

Antioxidant Activity

Antioxidant properties have also been observed:

  • Radical Scavenging : The compound's ability to scavenge free radicals has been investigated, indicating potential applications in oxidative stress-related conditions .

The mechanisms through which 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine exerts its biological effects include:

  • Interaction with Adenosine Receptors : Similar compounds have been shown to act as agonists or antagonists at adenosine receptors (A2A_{2A}AR), which play a crucial role in inflammation and immune response modulation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their implications:

StudyFindings
Investigated the antimicrobial activity against ESKAPE pathogens with variable potency patterns.
Explored the synthesis of polyphenol-modified azoloazines with notable antiviral and antioxidant activities.
Analyzed the structural characteristics influencing the bioactivity of nitro-substituted triazoles.

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine dihydrochloride?

The synthesis typically involves cyclization of nitro-substituted precursors followed by functionalization. For example:

  • Core formation : Cyclize 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives under reflux conditions using solvents like pyridine or acetonitrile (common in triazolo-pyrimidine syntheses) .
  • Amination : Attach the ethanamine moiety via nucleophilic substitution or coupling reactions, often requiring bases like triethylamine to deprotonate intermediates .
  • Salt formation : React the free base with hydrochloric acid to obtain the dihydrochloride salt, followed by purification via recrystallization or column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Spectroscopy :
  • 1H/13C NMR : Confirm structural integrity in deuterated solvents (e.g., DMSO-d6) by matching peaks to predicted splitting patterns .
  • IR : Identify functional groups (e.g., nitro, amine) through characteristic absorption bands .
    • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .
    • Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N/O percentages .

Q. How do solubility properties influence experimental design?

The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays. However:

  • Test solubility in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) to optimize reaction conditions or formulation .
  • For cell-based studies, ensure stock solutions in DMSO are ≤0.1% v/v to avoid cytotoxicity .

Advanced Questions

Q. How can low synthetic yields be addressed during scale-up?

Low yields (e.g., <10% in multi-step syntheses) are common in triazolo-pyrimidine chemistry. Mitigation strategies include:

  • Catalyst optimization : Use palladium or copper catalysts for coupling steps to improve efficiency .
  • Solvent selection : Replace acetonitrile with dimethylformamide (DMF) to enhance reaction kinetics .
  • Temperature control : Reflux at precise temperatures to minimize side reactions (e.g., nitro group reduction) .

Q. What stability challenges arise during storage, and how are they managed?

The compound’s nitro and amine groups confer sensitivity to:

  • Light : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .
  • Moisture : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the dihydrochloride salt .
  • Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Q. How should conflicting spectral or bioactivity data be resolved?

Discrepancies often stem from impurities or isomerism. Resolve by:

  • Purity validation : Use HPLC with UV/Vis detection (C18 columns, 0.1% TFA in mobile phase) to confirm ≥95% purity .
  • Isomer differentiation : Employ 2D NMR (e.g., NOESY) to distinguish regioisomers or tautomers .
  • Biological replicates : Repeat assays with freshly purified batches to rule out batch-specific artifacts .

Q. What methodologies are recommended for evaluating biological activity?

Focus on enzyme inhibition or cytotoxicity:

  • Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (IC50 values) .
  • Cell viability : Apply MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target interactions .

Q. How are impurities profiled and quantified in this compound?

Impurities (e.g., des-nitro byproducts) are analyzed using:

  • HPLC-MS : Monitor retention times and mass-to-charge ratios against reference standards .
  • Limit tests : Follow ICH guidelines (e.g., Q3A) to set thresholds for unidentified impurities (<0.10%) .
  • Synthesis route adjustment : Replace chloride intermediates with bromides to reduce halogenated impurities .

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